molecular formula C25H20N2O6S2 B12163556 (4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B12163556
M. Wt: 508.6 g/mol
InChI Key: YBZDPECCCBQMQD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a fascinating structure. Its IUPAC name is quite a mouthful, but let’s break it down. The compound consists of the following components:

  • A pyrrolidine ring (a five-membered ring containing four carbon atoms and one nitrogen atom).
  • A benzothiazole ring (a fused aromatic system containing a benzene ring and a thiazole ring).
  • A thiophene group (a five-membered ring containing four carbon atoms and one sulfur atom).
  • Two methoxy (OCH₃) groups.
  • A hydroxy (OH) group.

The compound’s systematic name reflects its stereochemistry: “(4E)” indicates the E-isomer configuration around the double bond.

Preparation Methods

    Formation of the Pyrrolidine Ring: Start with a suitable precursor containing the pyrrolidine ring. Cyclization reactions can form the pyrrolidine core.

    Introduction of the Benzothiazole Ring: Introduce the benzothiazole moiety using appropriate reagents and conditions.

    Thiophene Incorporation: Attach the thiophene group to the benzothiazole ring.

    Methoxylation and Hydroxylation: Install the two methoxy groups and the hydroxy group.

    Stereochemical Control: Ensure the correct E-isomer configuration around the double bond.

Industrial Production: Industrial-scale production methods would likely involve multistep syntheses, optimization, and purification. Collaboration between organic chemists and process engineers would be crucial.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound may undergo oxidation reactions at the thiophene or phenolic hydroxy group.

    Reduction: Reduction of the double bond or other functional groups.

    Substitution: Substitution reactions at various positions.

    Cyclization: Intramolecular cyclizations to form rings.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) and electrophiles (e.g., acyl chlorides, alkyl halides).

    Cyclization: Acidic or basic conditions to promote ring closure.

Major Products: The specific products depend on reaction conditions and regioselectivity. Potential products include derivatives with modified functional groups or ring systems.

Scientific Research Applications

This compound’s applications span several fields:

    Medicine: Investigate its potential as a drug candidate (e.g., anticancer, anti-inflammatory, or antimicrobial properties).

    Chemical Biology: Study its interactions with biological macromolecules (e.g., enzymes, receptors).

    Materials Science: Explore its use in organic electronics or sensors.

    Industry: Investigate its role in chemical processes or as a precursor for other compounds.

Mechanism of Action

The compound’s mechanism likely involves interactions with specific molecular targets (e.g., proteins, nucleic acids) or modulation of cellular pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Similar Compounds: Other benzothiazole-containing compounds, such as drugs or natural products.

    Uniqueness: Highlight its distinctive features, such as the combination of the pyrrolidine, benzothiazole, and thiophene moieties.

Properties

Molecular Formula

C25H20N2O6S2

Molecular Weight

508.6 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H20N2O6S2/c1-31-13-9-10-15-18(12-13)35-25(26-15)27-20(14-6-4-7-16(32-2)23(14)33-3)19(22(29)24(27)30)21(28)17-8-5-11-34-17/h4-12,20,29H,1-3H3

InChI Key

YBZDPECCCBQMQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC

Origin of Product

United States

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